molecular formula C16H16ClNO3 B273558 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B273558
M. Wt: 305.75 g/mol
InChI Key: IGJNCQZXFKCBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as clofencet, is a chemical compound that has been synthesized and used in scientific research for various purposes. The compound belongs to the class of amides and has been studied for its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, this compound may reduce inflammation and pain. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Clofencet has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to reduce pain in animal models of acute and chronic pain. Furthermore, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Clofencet has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to be relatively safe in animal studies. However, this compound has several limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide. One potential direction is the investigation of its potential as an anti-inflammatory and analgesic agent in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, the potential use of this compound as an anti-cancer agent should be further investigated. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new pharmacological agents with improved properties.

Synthesis Methods

Clofencet can be synthesized using a simple method that involves the reaction of 2-(4-chloro-2-methylphenoxy) acetic acid with 4-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 73-75°C.

Scientific Research Applications

Clofencet has been used in scientific research for various purposes. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been investigated for its potential as an analgesic agent, as it has been shown to reduce pain in animal models of acute and chronic pain. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H16ClNO3/c1-11-9-12(17)3-8-15(11)21-10-16(19)18-13-4-6-14(20-2)7-5-13/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

IGJNCQZXFKCBIM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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